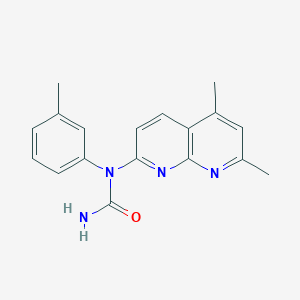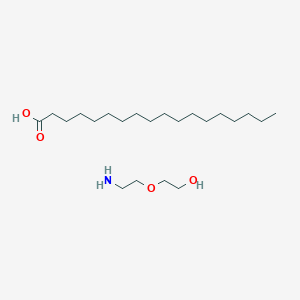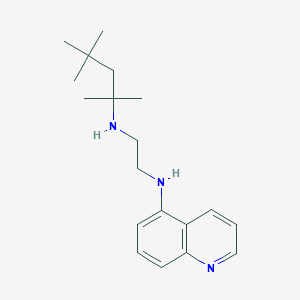
Heptanol, (dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanol, (dimethylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain, with a dimethylamino group (-N(CH₃)₂) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptanol, (dimethylamino)- can be synthesized through several methods. One common method involves the hydroxylation of n-heptane in the presence of a catalyst and syngas (a mixture of hydrogen and carbon monoxide). This process produces heptanol and water as a by-product . Another method involves the hydration of 1-heptene, where 1-heptene reacts with water to form heptanol . Additionally, the Grignard synthesis can be employed, which involves the reaction of heptyl chloride with magnesium metal to produce heptanol .
Industrial Production Methods
In industrial settings, the production of heptanol, (dimethylamino)- typically involves the alkane hydroxylation reaction. This process requires careful control of reaction temperature and pressure to ensure the quality and yield of the product. The catalyst used in this reaction needs to be regenerated periodically to maintain its activity . Post-treatment steps, such as distillation and refining, are employed to separate and purify the heptanol product .
Analyse Chemischer Reaktionen
Types of Reactions
Heptanol, (dimethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction of heptanol can yield heptane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Heptanol can undergo substitution reactions with hydrogen halides (HX) to form alkyl halides.
Major Products
The major products formed from these reactions include heptanal, heptanoic acid, heptane, and various alkyl halides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Heptanol, (dimethylamino)- has found applications in scientific research, particularly in studies related to cell membrane properties and ionic currents. Its ability to block gap junctions between cells makes it valuable in research focused on cellular communication and signal transduction . Additionally, it is used as a solvent in the production of other chemicals and as a raw material in the manufacture of esters for plasticizers and fragrances .
Wirkmechanismus
The mechanism of action of heptanol, (dimethylamino)- involves its interaction with cellular membranes. It is known to block gap junctions, which are channels that allow direct communication between adjacent cells. By inhibiting these channels, heptanol can modulate cellular signaling pathways and affect various physiological processes . The molecular targets and pathways involved in this mechanism are primarily related to the regulation of ionic currents and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Heptanol, (dimethylamino)- can be compared with other similar compounds, such as hexanol and octanol, which also belong to the class of alcohols. These compounds share similar chemical properties, such as the presence of a hydroxyl group and their ability to undergo oxidation, reduction, and substitution reactions . heptanol, (dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Hexanol
- Octanol
- Pentanol
- Nonanol
These compounds are structurally similar to heptanol, (dimethylamino)- but differ in the length of their carbon chains and the presence of additional functional groups .
Eigenschaften
CAS-Nummer |
597578-32-0 |
|---|---|
Molekularformel |
C9H21NO |
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
1-(dimethylamino)heptan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-4-5-6-7-8-9(11)10(2)3/h9,11H,4-8H2,1-3H3 |
InChI-Schlüssel |
UYIPYDFMIUXXIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)
![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)

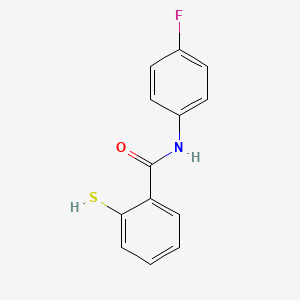
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)
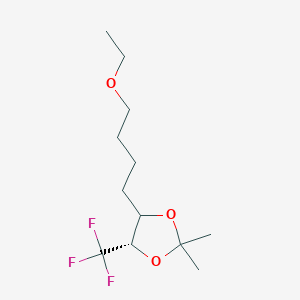
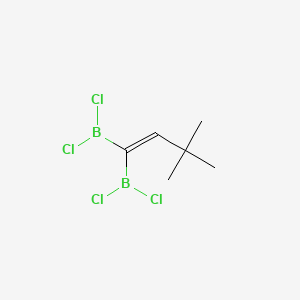
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)
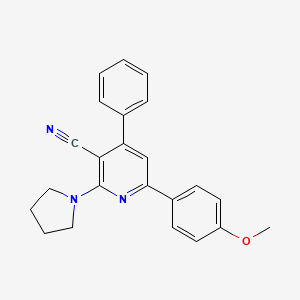

![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)
